molecular formula C9H9ClN2O4 B4808925 4-chloro-N-(2-hydroxyethyl)-2-nitrobenzamide

4-chloro-N-(2-hydroxyethyl)-2-nitrobenzamide

Cat. No.: B4808925
M. Wt: 244.63 g/mol
InChI Key: GKJMNAGJHCVFIV-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxyethyl)-2-nitrobenzamide is an organic compound with the molecular formula C8H9ClN2O3. It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, a hydroxyethyl group at the N-position, and a nitro group at the 2-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-hydroxyethyl)-2-nitrobenzamide typically involves the nitration of 4-chlorobenzamide followed by the introduction of the hydroxyethyl group. One common method includes the following steps:

    Nitration: 4-chlorobenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Hydroxyethylation: The nitrated product is then reacted with ethylene oxide or ethylene chlorohydrin in the presence of a base such as sodium hydroxide to introduce the hydroxyethyl group at the N-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-hydroxyethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products

    Reduction: 4-chloro-N-(2-aminoethyl)-2-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-chloro-N-(2-carboxyethyl)-2-nitrobenzamide.

Scientific Research Applications

4-chloro-N-(2-hydroxyethyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-hydroxyethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to bind to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-hydroxyethyl)-2-nitroaniline
  • 4-chloro-N-(2-hydroxyethyl)-3-nitrobenzamide
  • 4-chloro-N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

Uniqueness

4-chloro-N-(2-hydroxyethyl)-2-nitrobenzamide is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties. The presence of both the nitro and hydroxyethyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N-(2-hydroxyethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-6-1-2-7(8(5-6)12(15)16)9(14)11-3-4-13/h1-2,5,13H,3-4H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJMNAGJHCVFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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